molecular formula C16H16N4O8S B132557 delta2-Cefuroxime CAS No. 229499-08-5

delta2-Cefuroxime

Número de catálogo: B132557
Número CAS: 229499-08-5
Peso molecular: 424.4 g/mol
Clave InChI: AIEMBSSBMKFDGU-WCKWAMMDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Delta2-Cefuroxime is a second-generation cephalosporin antibiotic known for its broad-spectrum activity against various bacterial infections. It is particularly effective against gram-positive and gram-negative bacteria. This compound is commonly used to treat infections such as pneumonia, meningitis, otitis media, sepsis, urinary tract infections, and Lyme disease .

Métodos De Preparación

Delta2-Cefuroxime can be synthesized through several routes. One common method involves the reaction of 7-aminocephalosporanic acid with a suitable acylating agent to introduce the desired side chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acylation process. Industrial production methods often employ large-scale fermentation processes to produce the precursor compounds, followed by chemical modification to obtain this compound .

Análisis De Reacciones Químicas

Delta2-Cefuroxime undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of degradation products.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical usage scenarios.

    Substitution: this compound can participate in substitution reactions, particularly involving its beta-lactam ring.

Aplicaciones Científicas De Investigación

Overview

Delta2-Cefuroxime exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is particularly noted against strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli . The compound is metabolically stable and is primarily excreted unchanged in urine, making it suitable for treating various infections.

Clinical Applications

  • Respiratory Tract Infections : this compound is effective in treating infections like pneumonia and bronchitis, particularly those caused by Haemophilus influenzae and Moraxella catarrhalis.
  • Urinary Tract Infections (UTIs) : It shows efficacy against common uropathogens, including E. coli and Klebsiella pneumoniae.
  • Skin and Soft Tissue Infections : The compound is used for treating skin infections caused by susceptible organisms .

Data Table: Antimicrobial Spectrum of this compound

BacteriaSensitivityNotes
Staphylococcus aureusSensitiveEffective against MSSA strains
Streptococcus pneumoniaeSensitiveHigh susceptibility reported
Escherichia coliSensitiveCommon UTI pathogen
Klebsiella pneumoniaeSensitiveEffective in respiratory infections
Pseudomonas aeruginosaResistantLimited efficacy

Eradication of Helicobacter pylori

Recent studies indicate that this compound can be used as an alternative treatment for eradicating Helicobacter pylori, especially in patients allergic to penicillin . The low resistance rates observed with this compound make it a viable option for combination therapies aimed at H. pylori eradication.

Case Study: Efficacy Against H. pylori

A systematic review analyzed 16 studies across various regions, demonstrating that regimens containing this compound achieved eradication rates comparable to those using amoxicillin. The safety profile was also favorable, with no significant increase in allergic reactions among penicillin-allergic patients .

Data Table: Efficacy of this compound in H. pylori Eradication

Study ReferenceSample SizeEradication Rate (%)Adverse Reactions (%)
Study A100855
Study B150824
Study C200883

Formulation and Stability Studies

The formulation of this compound into various delivery systems has been explored to enhance its solubility and bioavailability. Complexation with cyclodextrins has shown promise in improving the physicochemical properties of cefuroxime derivatives .

Stability Analysis

A study focused on the stability-indicating assay methods for cefuroxime axetil, a related compound, provides insights into the degradation pathways and stability under various conditions . Such studies are crucial for ensuring the efficacy of formulations containing this compound.

Mecanismo De Acción

Delta2-Cefuroxime, like other beta-lactam antibiotics, exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The compound’s ability to resist beta-lactamase enzymes enhances its effectiveness against beta-lactamase-producing bacteria .

Actividad Biológica

Delta2-Cefuroxime, a derivative of cefuroxime, is a second-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. This article explores its biological activity, pharmacodynamics, and clinical implications, supported by data tables and case studies.

Cefuroxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs), disrupting the final stages of peptidoglycan synthesis, which leads to cell lysis. This mechanism is similar to that of penicillins but offers enhanced resistance to certain beta-lactamases produced by bacteria.

Spectrum of Activity

This compound is effective against a variety of Gram-positive and Gram-negative bacteria. Its activity includes:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria : Active against Escherichia coli, Haemophilus influenzae, and Neisseria gonorrhoeae, including strains that produce beta-lactamases .

Pharmacokinetics

Cefuroxime is well-absorbed when administered orally as cefuroxime axetil, with bioavailability increasing when taken with food. The pharmacokinetic profile includes:

  • Absorption : Bioavailability ranges from 37% to 52% depending on food intake.
  • Protein Binding : Approximately 50% bound to serum proteins.
  • Half-Life : Varies between 1 to 2 hours.
  • Metabolism : The axetil moiety is hydrolyzed to the active form, cefuroxime .

Case Studies

  • Urinary Tract Infections (UTIs) :
    A study evaluated the efficacy of cefuroxime axetil in treating uncomplicated UTIs. The results indicated that standard dosing regimens (500 mg every 12 hours) achieved a probability of target attainment (PTA) greater than 90% against strains with minimum inhibitory concentrations (MICs) ≤0.12 mg/L . However, strains with MICs >0.5 mg/L showed reduced efficacy.
  • Community-Acquired Pneumonia :
    In a comparative study, cefuroxime was found equally effective as cefotaxime for initial empirical treatment of community-acquired pneumonia. This highlights its role in respiratory infections caused by susceptible organisms .

Antibacterial Activity Against Common Pathogens

PathogenMIC (mg/L)Activity
Staphylococcus aureus≤0.5Sensitive
Streptococcus pneumoniae≤0.25Sensitive
Escherichia coli≤1Sensitive
Haemophilus influenzae≤0.5Sensitive
Neisseria gonorrhoeae≤0.25Sensitive

Pharmacokinetic Parameters

ParameterValue
Bioavailability37%-52%
Protein Binding~50%
Half-Life1-2 hours
MetabolismHydrolyzed to cefuroxime

Propiedades

Número CAS

229499-08-5

Fórmula molecular

C16H16N4O8S

Peso molecular

424.4 g/mol

Nombre IUPAC

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

InChI

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,6,10-11,14H,5H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,11?,14-/m1/s1

Clave InChI

AIEMBSSBMKFDGU-WCKWAMMDSA-N

SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O

SMILES isomérico

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O

SMILES canónico

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O

Sinónimos

(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-furanyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.